2-(4-Isobutylphenyl)butyronitrile 2-(4-Isobutylphenyl)butyronitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13997809
InChI: InChI=1S/C14H19N/c1-4-13(10-15)14-7-5-12(6-8-14)9-11(2)3/h5-8,11,13H,4,9H2,1-3H3
SMILES:
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol

2-(4-Isobutylphenyl)butyronitrile

CAS No.:

Cat. No.: VC13997809

Molecular Formula: C14H19N

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Isobutylphenyl)butyronitrile -

Specification

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
IUPAC Name 2-[4-(2-methylpropyl)phenyl]butanenitrile
Standard InChI InChI=1S/C14H19N/c1-4-13(10-15)14-7-5-12(6-8-14)9-11(2)3/h5-8,11,13H,4,9H2,1-3H3
Standard InChI Key LCHXWMKPXFAYFI-UHFFFAOYSA-N
Canonical SMILES CCC(C#N)C1=CC=C(C=C1)CC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

2-(4-Isobutylphenyl)butyronitrile (C₁₄H₁₉N) features a phenyl ring substituted with an isobutyl group at the para position and a butyronitrile (–CH₂CH₂CN) moiety at the adjacent carbon. The structure is represented as:
CH3CH2C(CN)C6H4CH2CH(CH3)2\text{CH}_3\text{CH}_2\text{C}(\text{CN})\text{C}_6\text{H}_4\text{CH}_2\text{CH}(\text{CH}_3)_2
This configuration is analogous to 2-(4-isobutylphenyl)propanenitrile (C₁₃H₁₇N) , with an additional methylene group in the aliphatic chain.

Nomenclature and Synonyms

  • IUPAC Name: 2-(4-(2-Methylpropyl)phenyl)butyronitrile

  • Common Synonyms:

    • Butibufen nitrile

    • 2-(4-Isobutylphenyl)butanenitrile

Synthesis and Manufacturing

Synthetic Pathway

The production of 2-(4-isobutylphenyl)butyronitrile follows a patented multi-step process :

  • Chloromethylation: Isobutylbenzene reacts with formaldehyde and HCl to form 4-isobutylbenzyl chloride.

  • Cyanidation: The benzyl chloride intermediate is treated with sodium cyanide (NaCN) in the presence of a phase-transfer catalyst (e.g., methyltrialkylammonium chloride) to yield 4-isobutylbenzyl cyanide.

  • Alkylation: The cyanide undergoes alkylation with ethyl chloride (C₂H₅Cl) in aqueous NaOH, producing 2-(4-isobutylphenyl)butyronitrile.

A critical purification step involves reacting residual unalkylated nitrile with benzaldehyde to form a non-hydrolyzable adduct, ensuring minimal impurities in the final product .

Reaction Conditions

  • Temperature: 35–80°C (alkylation step)

  • Catalysts: Quaternary ammonium salts for phase transfer

  • Yield: >95% for intermediate steps

Physical and Chemical Properties

Physicochemical Data

PropertyValue/DescriptionSource
Molecular Weight195.31 g/molCalculated
Density0.92–0.95 g/cm³ (predicted)
Boiling Point>290°C (extrapolated)
SolubilityInsoluble in water; soluble in organic solvents (e.g., octane, chloroform)

Stability and Reactivity

  • Stability: Hygroscopic; requires storage under inert atmosphere at 2–8°C .

  • Reactivity: Hydrolyzes in acidic or basic conditions to form 2-(4-isobutylphenyl)butyric acid .

Applications in Pharmaceutical Synthesis

Role in Butibufen Production

2-(4-Isobutylphenyl)butyronitrile is hydrolyzed under acidic conditions (e.g., H₂SO₄, acetic acid) to yield butibufen :
C14H19N+H2OC14H20O2+NH3\text{C}_{14}\text{H}_{19}\text{N} + \text{H}_2\text{O} \rightarrow \text{C}_{14}\text{H}_{20}\text{O}_2 + \text{NH}_3
The hydrolysis is typically conducted at reflux for 8–12 hours, followed by purification via solvent extraction and crystallization .

Therapeutic Relevance

Butibufen, the final product, exhibits:

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes .

  • Analgesic and Antipyretic Effects: Comparable to ibuprofen but with a longer aliphatic chain for enhanced solubility .

Comparative Analysis with Related Nitriles

CompoundMolecular FormulaBoiling Point (°C)Primary Use
2-(4-Isobutylphenyl)propanenitrileC₁₃H₁₇N289.3Ibuprofen precursor
2-(4-Isobutylphenyl)butyronitrileC₁₄H₁₉N>290 (predicted)Butibufen precursor

The extended aliphatic chain in the butyronitrile derivative enhances lipophilicity, potentially improving drug bioavailability .

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